1-Phenyl-4-(4-pyridinyl)piperazine
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Overview
Description
1-Phenyl-4-(4-pyridinyl)piperazine: is a heterocyclic organic compound that features a piperazine ring substituted with a phenyl group and a pyridyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes Bearing Amino Groups: This method involves the cycloaddition of alkynes with amino groups to form the piperazine ring.
Industrial Production Methods: Industrial production of piperazine derivatives often involves the use of palladium-catalyzed cyclization reactions, which provide high yields and regioselectivity . Additionally, visible-light-promoted decarboxylative annulation protocols have been developed for the efficient synthesis of piperazine derivatives under mild conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Piperazine derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperazine ring.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or alcohols .
Scientific Research Applications
Chemistry: 1-Phenyl-4-(4-pyridinyl)piperazine is used as a building block for the synthesis of various medicinally important molecules . Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties . Medicine: Piperazine derivatives are employed in the development of pharmaceuticals, such as antipsychotic and antidepressant drugs . Industry: In the industrial sector, piperazine derivatives are used in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of piperazine, 4-phenyl-1-(4-pyridyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the formation of protein complexes, thereby affecting various cellular pathways . Additionally, it can bind to kinase-inactive conformations, influencing signal transduction pathways .
Comparison with Similar Compounds
Piperazine: A simpler derivative with a six-membered ring containing two nitrogen atoms.
1-(4-Pyridyl)piperazine: A closely related compound with a pyridyl group attached to the piperazine ring.
N-substituted piperazines: These compounds have various substituents attached to the nitrogen atoms of the piperazine ring.
Uniqueness: 1-Phenyl-4-(4-pyridinyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and pyridyl groups enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
1-phenyl-4-pyridin-4-ylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-2-4-14(5-3-1)17-10-12-18(13-11-17)15-6-8-16-9-7-15/h1-9H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUVRPYITOXIFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163064 |
Source
|
Record name | Piperazine, 4-phenyl-1-(4-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14549-61-2 |
Source
|
Record name | Piperazine, 4-phenyl-1-(4-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014549612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 4-phenyl-1-(4-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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